2-(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile
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Overview
Description
2-(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile is a heterocyclic compound with a molecular formula of C6H6N2OS and a molecular weight of 154.19 g/mol . This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature . This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and solvents like ethanol, acetonitrile, and methanol .
Major Products
The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, and sulfones, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
2-(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Exhibits antimicrobial and anticancer activities.
Thiazolidine-2-thione: Used in the synthesis of various pharmaceuticals.
Uniqueness
2-(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile stands out due to its unique combination of a thiazolidine ring with a nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H6N2OS |
---|---|
Molecular Weight |
154.19 g/mol |
IUPAC Name |
2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile |
InChI |
InChI=1S/C6H6N2OS/c1-8-5(9)4-10-6(8)2-3-7/h2H,4H2,1H3 |
InChI Key |
BPCJPESPKLCZSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CSC1=CC#N |
Origin of Product |
United States |
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